

physical and chemical properties of 6-Chloroisoindolin-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloroisoindolin-1-one

Cat. No.: B1281498

[Get Quote](#)

A Comprehensive Technical Guide to 6-Chloroisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the physical and chemical properties of **6-Chloroisoindolin-1-one**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The information presented is intended to support research and development activities by providing key data, experimental methodologies, and logical workflows.

Core Compound Identification

6-Chloroisoindolin-1-one is a chlorinated derivative of isoindolin-1-one. Its core structure consists of a fused bicyclic system containing a benzene ring and a five-membered lactam ring, with a chlorine atom substituted at the 6-position.

Identifier	Value	Reference
IUPAC Name	6-chloro-2,3-dihydroisoindol-1-one	[1]
CAS Number	58083-59-3	[1] [2] [3]
Molecular Formula	C ₈ H ₆ CINO	[1] [2] [3]
Canonical SMILES	C1C2=C(C=C(C=C2)Cl)C(=O)N1	[1]
InChI Key	VCEOKEOSVQLRNW-UHFFFAOYSA-N	[1]
Synonyms	6-Chloro-2,3-dihydro-1H-isoindol-1-one, 6-CHLORO-1-ISOINDOLINONE	[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **6-Chloroisooindolin-1-one** is provided below. The data is a combination of computed and, where available, experimentally determined values.

Property	Value	Reference
Molecular Weight	167.59 g/mol	[1] [2] [3]
Exact Mass	167.0137915 Da	[1] [4]
XLogP3-AA (LogP)	1.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[4]
Rotatable Bond Count	0	[4]
Purity	Typically available at ≥97%	[2]
Storage Conditions	Store at 2-8°C, desiccated	[2]

Note: Experimental data for properties such as melting point, boiling point, and specific solubility are not consistently reported in publicly available literature. These properties would need to be determined empirically.

Spectroscopic Data Profile

Detailed, experimentally verified spectra for **6-Chloroisoindolin-1-one** are not widely published. However, based on its chemical structure, the following spectroscopic characteristics can be predicted. ChemicalBook indicates the availability of ^1H NMR, IR, and MS spectra for this compound[5].

3.1. ^1H NMR Spectroscopy The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show the following signals:

- Aromatic Protons: Signals in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The splitting pattern will be influenced by the chloro and carbonyl substituents.
- Methylene Protons: A singlet in the aliphatic region (typically ~4.0-5.0 ppm) corresponding to the two protons of the CH₂ group in the lactam ring.
- Amide Proton: A broad singlet corresponding to the N-H proton, the chemical shift of which can be variable and solvent-dependent.

3.2. ^{13}C NMR Spectroscopy The carbon NMR spectrum is expected to display eight distinct signals:

- Carbonyl Carbon: A signal in the downfield region (typically ~165-175 ppm).
- Aromatic Carbons: Six signals in the aromatic region (~120-150 ppm), including two quaternary carbons and four CH carbons.
- Methylene Carbon: One signal in the aliphatic region (~40-50 ppm).

3.3. Infrared (IR) Spectroscopy The IR spectrum will be characterized by the following key absorption bands:

- N-H Stretch: A moderate to strong band around 3200-3300 cm⁻¹.

- C=O Stretch (Amide): A strong, sharp band around $1660\text{-}1700\text{ cm}^{-1}$.
- Aromatic C-H Stretch: Signals just above 3000 cm^{-1} .
- Aromatic C=C Stretch: Multiple bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-Cl Stretch: A band in the fingerprint region, typically below 850 cm^{-1} .

3.4. Mass Spectrometry (MS) The mass spectrum, likely obtained via Electron Ionization (EI), would show:

- Molecular Ion Peak ($[\text{M}]^+$): A prominent peak at $\text{m/z } 167$.
- Isotope Peak ($[\text{M}+2]^+$): A characteristic peak at $\text{m/z } 169$, with an intensity approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.
- Fragmentation Peaks: Fragments corresponding to the loss of CO, Cl, and other neutral fragments from the parent molecule.

Experimental Protocols & Workflows

4.1. Proposed Synthesis of **6-Chloroisooindolin-1-one**

While various methods exist for the synthesis of isoindolinones, a common and effective route involves the reductive amidation of a corresponding phthalaldehydic acid or the reduction of a phthalimide.^{[6][7]} A plausible pathway starting from 4-chloro-2-formylbenzoic acid is outlined below.

Protocol: Reductive Amination/Lactamization

- Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-formylbenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.
- Amine Addition: Add an ammonium source, such as a solution of ammonia in methanol (excess), to the flask. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

- Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH_4) (1.5-2.0 eq), portion-wise while monitoring the temperature.
- Cyclization/Lactamization: After the reduction is complete (as monitored by TLC), allow the reaction to warm to room temperature and stir for an additional 12-24 hours to facilitate intramolecular cyclization and lactam formation.
- Workup: Quench the reaction by the slow addition of water or dilute acid. Remove the organic solvent under reduced pressure.
- Extraction: Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **6-Chloroisindolin-1-one**.

Proposed Synthesis of 6-Chloroisoindolin-1-one

4-Chloro-2-formylbenzoic Acid

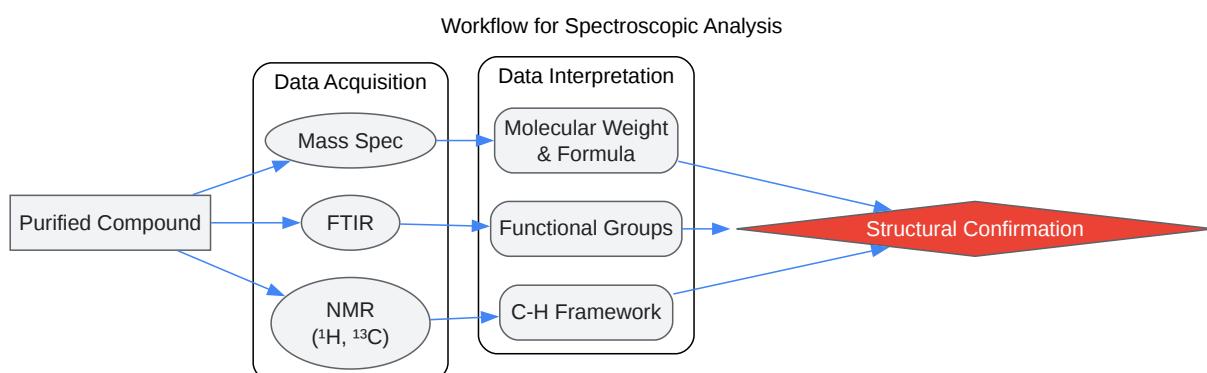
Dissolve in Methanol

Add NH₃/MeOH
(Imine Formation)Add NaBH₄
(Reduction)Intramolecular Cyclization
(Lactamization)

Workup & Purification

6-Chloroisoindolin-1-one

[Click to download full resolution via product page](#)


Caption: A proposed workflow for the synthesis of **6-Chloroisoindolin-1-one**.

4.2. Spectroscopic Analysis Workflow

The structural confirmation of a synthesized compound like **6-Chloroisoindolin-1-one** follows a standard analytical workflow.

Protocol: General Spectroscopic Characterization

- Sample Preparation: A purified sample of the compound (5-10 mg for NMR, <1 mg for IR and MS) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis or a volatile solvent (e.g., methanol) for MS. A solid sample is used for ATR-FTIR.
- NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to determine the carbon-hydrogen framework.
- IR Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer with an ATR accessory to identify key functional groups (e.g., N-H, C=O).
- Mass Spectrometry: Acquire the mass spectrum using a technique like EI-MS or ESI-MS to confirm the molecular weight and elemental composition (via isotopic pattern and high-resolution mass).
- Data Integration: Correlate the data from all spectroscopic techniques to confirm that the structure is consistent with **6-Chloroisoindolin-1-one**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

Signaling Pathways

Currently, there is no readily available information in peer-reviewed literature or major chemical databases that implicates **6-Chloroisoindolin-1-one** in specific biological signaling pathways. Its structural similarity to other biologically active isoindolinone-containing molecules suggests potential for further investigation in drug discovery programs.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **6-Chloroisoindolin-1-one** is associated with the following hazards:

- H315: Causes skin irritation[1][2].
- H319: Causes serious eye irritation[1][2].
- H335: May cause respiratory irritation[1][2].

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloro-2,3-dihydro-1H-isoindol-1-one | C8H6ClNO | CID 12496475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. 6-CHLOROISOINDOLIN-1-ONE | 58083-59-3 [chemicalbook.com]
- 4. Chloroisoindolinone | C8H6ClNO | CID 20280862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-CHLOROISOINDOLIN-1-ONE(58083-59-3) 1H NMR spectrum [chemicalbook.com]

- 6. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoindolinone synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [physical and chemical properties of 6-Chloroisooindolin-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281498#physical-and-chemical-properties-of-6-chloroisooindolin-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com